

A Comparative Guide to PLK1 Inhibitors: Volasertib Trihydrochloride vs. Alternatives

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Compound of Interest

Compound Name: Volasertib trihydrochloride

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Polo-like kinase 1 (PLK1) has emerged as a critical regulator of mitotic progression, making it a compelling target for anticancer therapies. Overexpression of PLK1 is a common feature in a wide array of human cancers and is often associated with poor prognosis. This has spurred the development of numerous small molecule inhibitors targeting PLK1. This guide provides an objective comparison of **volasertib trihydrochloride** against other notable PLK1 inhibitors, supported by preclinical and clinical experimental data.

Introduction to PLK1 Inhibitors

PLK1 inhibitors primarily function by disrupting the mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.^[1] These inhibitors can be broadly categorized based on their mechanism of action, with the majority being ATP-competitive inhibitors that target the kinase domain of PLK1. This guide will focus on a comparative analysis of four key PLK1 inhibitors:

- Volasertib (BI 6727): A dihydropteridinone derivative that acts as a potent, ATP-competitive inhibitor of PLK1.
- BI 2536: An earlier-generation dihydropteridinone and a potent ATP-competitive inhibitor of PLK1.

- Onvansertib (NMS-P937): A highly selective, third-generation ATP-competitive PLK1 inhibitor.
- Rigosertib (ON 01910): A non-ATP-competitive inhibitor that acts as a Ras mimetic and also inhibits PLK1.

Preclinical Performance: A Head-to-Head Comparison

The preclinical efficacy of these inhibitors has been evaluated through various in vitro and in vivo studies. Key performance indicators include their inhibitory concentration (IC50) against PLK family kinases and their cytotoxic effects on cancer cell lines.

Kinase Inhibition Profile

A critical aspect of a targeted inhibitor is its selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) of volasertib and BI 2536 against PLK1, PLK2, and PLK3.

Inhibitor	PLK1 IC50 (nM)	PLK2 IC50 (nM)	PLK3 IC50 (nM)	Reference
Volasertib (BI 6727)	0.87	5	56	[1] [2]
BI 2536	0.83	3.5	9.0	[2]

Lower IC50 values indicate greater potency.

Onvansertib has been reported to have an in vitro IC50 of 36 nmol/L for PLK1 and is noted for its high selectivity, with over 5,000-fold higher IC50 values for PLK2 and PLK3.[\[3\]](#)[\[4\]](#) Rigosertib, being a non-ATP competitive inhibitor, has a different mode of action and its direct kinase inhibition IC50 values are not always directly comparable to ATP-competitive inhibitors.

In Vitro Cytotoxicity

The cytotoxic effects of these inhibitors have been assessed across a panel of cancer cell lines. The following table presents the IC50 values for cell proliferation inhibition in various cancer cell lines.

Inhibitor	Cell Line	Cancer Type	IC50 (nM)	Reference
Volasertib (BI 6727)	HCT116	Colon Carcinoma	23	[5]
RT4	Bladder Carcinoma	111.27	[6]	
5637	Bladder Carcinoma	1165.14	[6]	
T24	Bladder Carcinoma	204.91	[6]	
DMS53	Small Cell Lung Cancer	139.9	[7]	
BI 2536	HCT116	Colon Carcinoma	<10	[5]
COLO205	Colon Carcinoma	<10	[5]	
HT-29	Colon Carcinoma	<10	[5]	
RT4	Bladder Carcinoma	27.21	[6]	
5637	Bladder Carcinoma	45.47	[6]	
T24	Bladder Carcinoma	79.12	[6]	
Onvansertib (NMS-P937)	H526	Small Cell Lung Cancer	51	[7][8]
Rigosertib (ON 01910)	SCLC Cell Lines	Small Cell Lung Cancer	(not specified)	[8]

Note: IC50 values can vary between studies due to different experimental conditions.

Clinical Trial Overview

The clinical development of these PLK1 inhibitors has yielded varied results, with some advancing further in clinical trials than others.

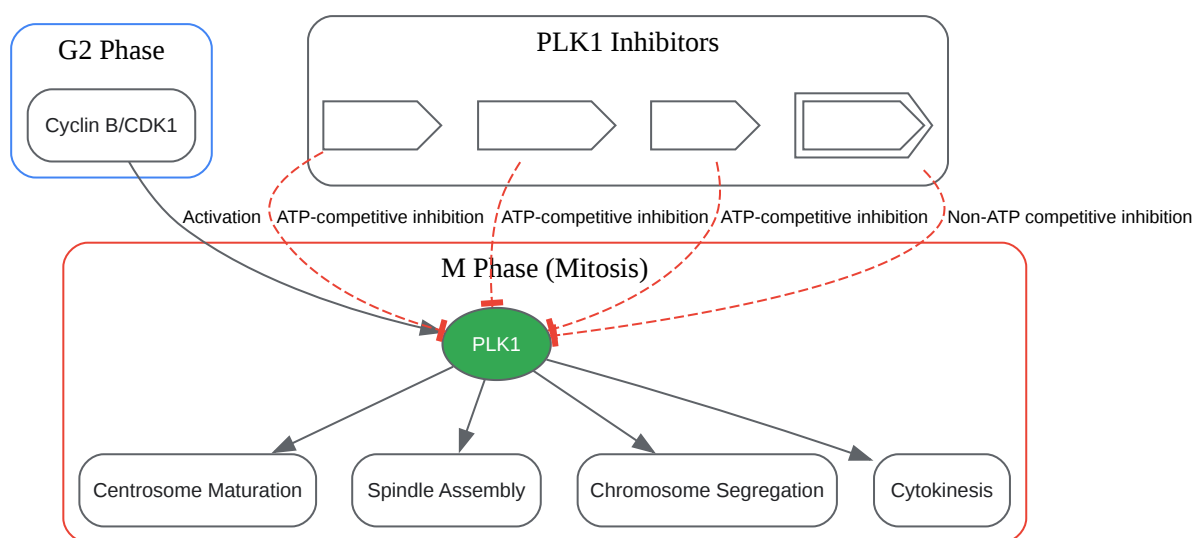
Inhibitor	Phase of Development	Key Findings	Common Adverse Events (Grade 3/4)
Volasertib (BI 6727)	Phase III (development halted for some indications)	Showed activity in advanced solid tumors and AML. A phase I study in combination with cisplatin or carboplatin was generally manageable.[9]	Neutropenia, Thrombocytopenia, Anemia, Fatigue, Nausea, Vomiting[9]
BI 2536	Clinical development halted	Showed limited efficacy as a monotherapy in clinical trials.[4][9]	(Not extensively reported due to early termination)
Onvansertib (NMS-P937)	Phase II	Promising early efficacy in combination with FOLFIRI and bevacizumab for KRAS-mutated metastatic colorectal cancer.[10][11] Generally well-tolerated.[10]	Neutropenia, Decreased White Blood Cell Count, Neutropenic Fever, Hyperphosphatemia[11]
Rigosertib (ON 01910)	Phase III	Investigated in myelodysplastic syndromes.	(Data not detailed in provided search results)

Objective Response Rate (ORR) and Progression-Free Survival (PFS): In a phase 1b/2 trial for KRAS-mutant metastatic colorectal cancer, onvansertib in combination with FOLFIRI and

bevacizumab demonstrated an ORR of 33% (PR or CR) in the overall study population, with a median PFS of 9.37 months.[11]

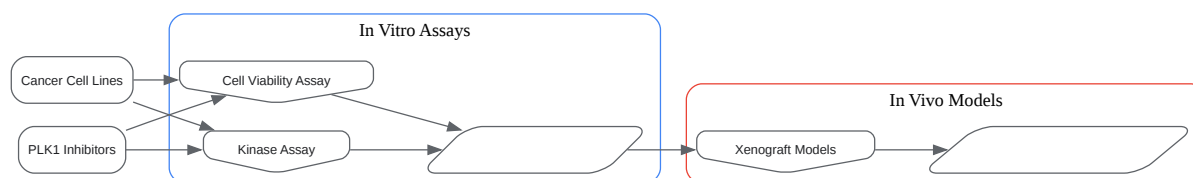
Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language.



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Caption: Simplified PLK1 signaling pathway in mitosis and points of intervention by various inhibitors.



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Caption: General experimental workflow for preclinical evaluation of PLK1 inhibitors.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase, such as PLK1.

Materials:

- Recombinant PLK1 enzyme
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- ATP
- Substrate (e.g., casein or a specific peptide)
- Test compounds (PLK1 inhibitors)
- 96- or 384-well plates
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Plate reader (luminometer or spectrophotometer)

Procedure:

- Prepare serial dilutions of the test compounds.
- In a multi-well plate, add the kinase buffer, recombinant PLK1 enzyme, and the substrate.
- Add the test compounds to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.
- Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay - General Protocol)

This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

- Cancer cell lines
- Complete cell culture medium
- 96-well cell culture plates
- Test compounds (PLK1 inhibitors)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
- Incubate the cells for a specified period (e.g., 48 or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Conclusion

The landscape of PLK1 inhibitors is evolving, with newer generation compounds like onvansertib demonstrating improved selectivity and promising clinical activity. While volasertib showed initial promise, its clinical development has faced challenges. BI 2536, an earlier inhibitor, has been largely superseded. Rigosertib offers a different mechanism of action that may be beneficial in overcoming resistance to ATP-competitive inhibitors. The choice of a PLK1 inhibitor for research or clinical development will depend on a careful evaluation of its potency, selectivity, pharmacokinetic profile, and clinical efficacy and safety data. This guide provides a foundational comparison to aid in this decision-making process.

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